4-(fluorométhyl)-1H-pyrazole

Vue d'ensemble

Description

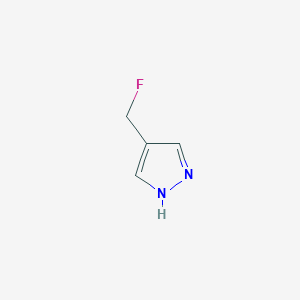

4-(fluoromethyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Applications De Recherche Scientifique

4-(fluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals

Mécanisme D'action

Target of Action

Fluorinated compounds are known to interact with various enzymes and proteins within the cell . The introduction of a fluorine atom into an organic compound can result in a profound pharmacological effect .

Mode of Action

It is known that fluorinated compounds can interact with a wide range of chemically related substrates . For instance, corticosteroids like Fluorometholone are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .

Biochemical Pathways

It’s known that metabolic pathways are a series of chemical reactions occurring within a cell, where the products of one reaction act as the substrates for subsequent reactions . The introduction of fluorine into an organic compound can affect its stability, lipophilicity, and electronic properties, which can influence various metabolic pathways .

Pharmacokinetics

The introduction of a fluorine atom into an organic compound can enhance a number of pharmacokinetic and physicochemical properties such as improved metabolic stability and enhanced membrane permeation .

Result of Action

It’s known that the introduction of a fluorine atom into an organic compound can result in a profound pharmacological effect . For instance, Fluorometholone, a fluorinated corticosteroid, is used to relieve inflammation, redness, and irritation in the eye .

Action Environment

It’s known that the metabolism of organofluorines can lead to the generation of toxic compounds that are of environmental concern . On the other hand, similar biotransformations can yield difficult-to-synthesize products and intermediates, particularly derivatives of biologically active secondary metabolites .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(fluoromethyl)-1H-pyrazole can be achieved through several methods. One common approach involves the reaction of pyrazole with fluoromethylating agents under controlled conditions. For example, the reaction of pyrazole with fluoroiodomethane (CH2FI) in the presence of a base such as potassium carbonate (K2CO3) can yield 4-(fluoromethyl)-1H-pyrazole . The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of 4-(fluoromethyl)-1H-pyrazole may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and reagents, can make the industrial production process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions

4-(fluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The fluoromethyl group can be oxidized to form a fluoromethyl ketone or carboxylic acid derivative.

Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the fluoromethyl group under basic conditions.

Major Products Formed

Oxidation: Fluoromethyl ketones or carboxylic acids.

Reduction: Dihydropyrazole derivatives.

Substitution: Substituted pyrazoles with various functional groups.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-(chloromethyl)-1H-pyrazole

- 4-(bromomethyl)-1H-pyrazole

- 4-(iodomethyl)-1H-pyrazole

Uniqueness

4-(fluoromethyl)-1H-pyrazole is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties compared to its halomethyl counterparts. The fluorine atom’s high electronegativity and small size can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold in drug design .

Activité Biologique

4-(Fluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities, as well as its mechanisms of action and structure-activity relationships (SARs).

Chemical Structure and Synthesis

4-(Fluoromethyl)-1H-pyrazole belongs to the pyrazole family, characterized by a five-membered aromatic ring containing two nitrogen atoms. The introduction of a fluoromethyl group at the 4-position enhances its biological activity and solubility. Various synthetic routes have been developed for its preparation, often involving the reaction of hydrazine derivatives with carbonyl compounds.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 4-(fluoromethyl)-1H-pyrazole and its derivatives:

- Mechanism : The compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis. For instance, it has been shown to inhibit cell proliferation in MCF-7 breast cancer cells with an IC50 value of approximately 39.70 µM .

- Case Study : In vivo studies demonstrated that 4-(fluoromethyl)-1H-pyrazole significantly suppressed tumor growth in mice models, suggesting its potential as an anticancer agent .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-(Fluoromethyl)-1H-pyrazole | MCF-7 | 39.70 | Apoptosis induction |

| Analog A | U87 glioblastoma | 45.2 | Cytotoxicity |

Anti-inflammatory Activity

The anti-inflammatory properties of 4-(fluoromethyl)-1H-pyrazole are attributed to its ability to inhibit key inflammatory mediators:

- Inhibition of COX Enzymes : Studies indicate that this compound can effectively inhibit cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis .

- Case Study : A derivative showed promising results in reducing TNF-α and IL-6 levels in vitro, indicating significant anti-inflammatory activity comparable to standard drugs like dexamethasone .

| Compound | Target | IC50 (nM) |

|---|---|---|

| 4-(Fluoromethyl)-1H-pyrazole | COX-2 | 3.8 |

| Derivative B | TNF-α | 10 |

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been well-documented:

- Broad Spectrum : Compounds bearing the pyrazole ring have shown activity against various bacterial strains including E. coli and S. aureus.

- Mechanism : The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(Fluoromethyl)-1H-pyrazole | E. coli | 40 µg/mL |

| Derivative C | S. aureus | 20 µg/mL |

Neuroprotective Activity

Recent research has explored the neuroprotective effects of 4-(fluoromethyl)-1H-pyrazole:

Propriétés

IUPAC Name |

4-(fluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN2/c5-1-4-2-6-7-3-4/h2-3H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYHXVUUNXIXBDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.